2-(3-(Trifluoromethoxy)phenyl)pyrimidine
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Overview
Description
2-(3-(Trifluoromethoxy)phenyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 3-(trifluoromethoxy)phenyl group. This compound is of interest due to its unique chemical properties, which include high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and pyrimidine.
Condensation Reaction: The 3-(trifluoromethoxy)benzaldehyde undergoes a condensation reaction with a suitable pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)pyrimidine
- 2-(3-(Methoxy)phenyl)pyrimidine
- 2-(3-(Chloromethoxy)phenyl)pyrimidine
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to its analogs, enhancing its utility in various applications.
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)17-9-4-1-3-8(7-9)10-15-5-2-6-16-10/h1-7H |
InChI Key |
LFYPUSOCWHPXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC=N2 |
Origin of Product |
United States |
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